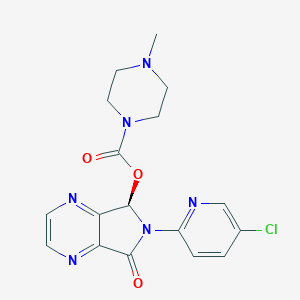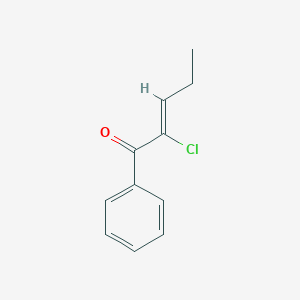
N,N-dimethyl-1-piperazin-1-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-piperazin-1-ylmethanamine, also known as DMPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPM is a tertiary amine that contains two methyl groups and a piperazine ring. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 160.24 g/mol. In
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-piperazin-1-ylmethanamine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, N,N-dimethyl-1-piperazin-1-ylmethanamine has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied as a potential drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, N,N-dimethyl-1-piperazin-1-ylmethanamine has been studied as a plant growth regulator and as a potential pesticide. In industry, N,N-dimethyl-1-piperazin-1-ylmethanamine has been studied as a potential corrosion inhibitor and as a solvent for various chemicals.
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl-1-piperazin-1-ylmethanamine is not fully understood. However, it is believed that N,N-dimethyl-1-piperazin-1-ylmethanamine acts as a chelating agent, which can bind to metal ions and prevent them from participating in chemical reactions. N,N-dimethyl-1-piperazin-1-ylmethanamine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
N,N-dimethyl-1-piperazin-1-ylmethanamine has been shown to have various biochemical and physiological effects. In animal studies, N,N-dimethyl-1-piperazin-1-ylmethanamine has been shown to reduce inflammation and pain. It has also been shown to have antitumor properties in cancer cell lines. In plant studies, N,N-dimethyl-1-piperazin-1-ylmethanamine has been shown to promote plant growth and increase crop yields. However, the exact biochemical and physiological effects of N,N-dimethyl-1-piperazin-1-ylmethanamine are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-1-piperazin-1-ylmethanamine in lab experiments is its solubility in water, which makes it easy to dissolve in aqueous solutions. N,N-dimethyl-1-piperazin-1-ylmethanamine is also relatively stable under normal laboratory conditions. However, N,N-dimethyl-1-piperazin-1-ylmethanamine has some limitations in lab experiments. It can react with metal ions in the presence of oxygen, which can affect the accuracy of experimental results. N,N-dimethyl-1-piperazin-1-ylmethanamine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-1-piperazin-1-ylmethanamine. One area of research is the development of N,N-dimethyl-1-piperazin-1-ylmethanamine as a potential drug delivery agent. Another area of research is the study of N,N-dimethyl-1-piperazin-1-ylmethanamine as a potential plant growth regulator and pesticide. Additionally, the exact mechanism of action and biochemical and physiological effects of N,N-dimethyl-1-piperazin-1-ylmethanamine are still being studied, and further research in these areas is needed to fully understand the potential applications of N,N-dimethyl-1-piperazin-1-ylmethanamine.
Conclusion:
In conclusion, N,N-dimethyl-1-piperazin-1-ylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N-dimethyl-1-piperazin-1-ylmethanamine can be synthesized using various methods, and it has been studied for its anti-inflammatory, analgesic, antitumor, and plant growth regulator properties. N,N-dimethyl-1-piperazin-1-ylmethanamine has various advantages and limitations in lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential applications of N,N-dimethyl-1-piperazin-1-ylmethanamine.
Métodos De Síntesis
N,N-dimethyl-1-piperazin-1-ylmethanamine can be synthesized using various methods, including the reaction of piperazine with formaldehyde and dimethylamine, the reaction of piperazine with formaldehyde and dimethyl sulfate, and the reaction of piperazine with formaldehyde and dimethylamine hydrochloride. The most commonly used method is the reaction of piperazine with formaldehyde and dimethylamine, which yields N,N-dimethyl-1-piperazin-1-ylmethanamine as a product.
Propiedades
Número CAS |
153040-09-6 |
|---|---|
Nombre del producto |
N,N-dimethyl-1-piperazin-1-ylmethanamine |
Fórmula molecular |
C7H17N3 |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-piperazin-1-ylmethanamine |
InChI |
InChI=1S/C7H17N3/c1-9(2)7-10-5-3-8-4-6-10/h8H,3-7H2,1-2H3 |
Clave InChI |
SKMKXWWFLGNGJV-UHFFFAOYSA-N |
SMILES |
CN(C)CN1CCNCC1 |
SMILES canónico |
CN(C)CN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)




![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)